N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide
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Overview
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide is a compound that features a 1,2,3-triazole ring, a chlorobenzenesulfonamide group, and an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide typically involves a multi-step process:
Formation of the 1,2,3-Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions.
Attachment of the Ethyl Linker: The ethyl group can be introduced via alkylation reactions, where an appropriate ethylating agent is used.
Introduction of the Chlorobenzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow processes to ensure efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the chlorobenzene ring.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.
Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions, expanding its utility in synthetic chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable for creating stable linkages in molecular frameworks.
Biology
Biologically, this compound can be used to study enzyme inhibition, protein-ligand interactions, and other biochemical processes. Its structural features allow it to interact with various biological targets, making it a useful tool in biochemical research.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to form stable complexes with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the sulfonamide group can engage in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-2-chlorobenzenesulfonamide
- N-(2-(4H-1,2,3-triazol-4-yl)ethyl)-2-chlorobenzenesulfonamide
Uniqueness
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide is unique due to the specific positioning of the triazole ring and the ethyl linker, which can influence its reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different binding affinities and selectivities, making it a valuable molecule for targeted applications.
Properties
IUPAC Name |
2-chloro-N-[2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2S/c11-9-3-1-2-4-10(9)18(16,17)14-7-8-15-12-5-6-13-15/h1-6,14H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSENQUSPLVQAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2N=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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